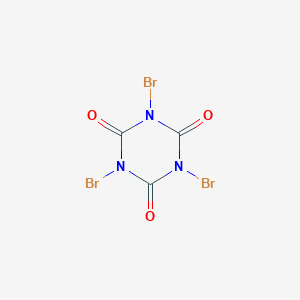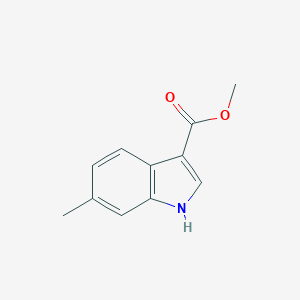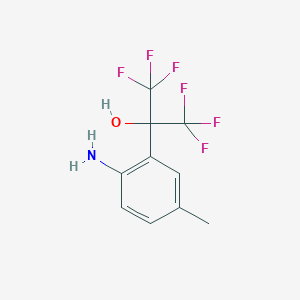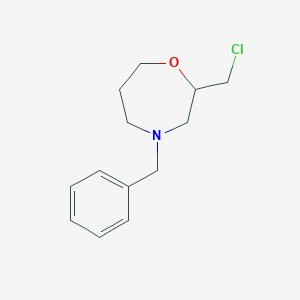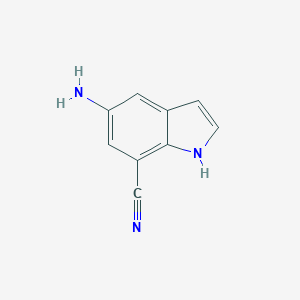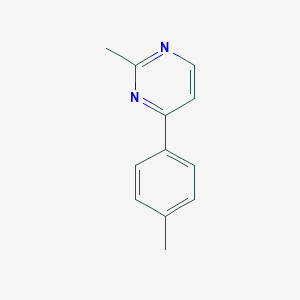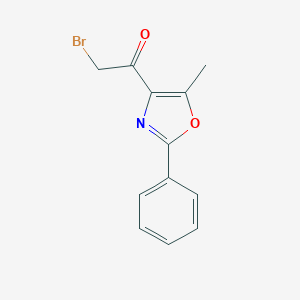
2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone
Descripción general
Descripción
2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is a chemical compound with the CAS Number: 103788-62-1 . It has a linear formula of C12H10O2N1Br1 .
Molecular Structure Analysis
The molecular formula of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is C12H10BrNO2 . It has a molecular weight of 280.12 . The InChI key is RSBWHTQEZHZARK-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
1. Synthesis of Bioactive Derivatives
The compound 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone has been utilized in the synthesis of various bioactive derivatives. For instance, it served as a precursor in the creation of 2-substituted 6-bromo-3-methylthiazolo[3,2-a] benzimidazole derivatives, which exhibited significant immunosuppressive and immunostimulatory activities, as well as cytotoxicity against certain cancer cells, including colon carcinoma and hepatocellular carcinoma (Abdel‐Aziz et al., 2011).
2. Role in Selective Synthesis Processes
This chemical has been instrumental in selective synthesis processes. Research highlighted its use in the bromination of specific triazole compounds to obtain functionally substituted 1,2,3-triazoles (Golobokova et al., 2020).
3. Intermediate in Chemical Reactions
In another study, this compound was used as an intermediate in the thermal decomposition of bromo-triazolo pyridine, leading to the formation of various pyridylcarbene products (Abarca et al., 2006).
4. Synthesis of Chalcone Analogues
Additionally, 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone has been employed in the synthesis of α,β-unsaturated ketones as chalcone analogues. This synthesis involved an electron-transfer chain reaction, showcasing the versatility of this compound in organic synthesis (Curti et al., 2007).
5. Antituberculosis and Cytotoxicity Studies
Furthermore, the compound was used in the synthesis of 3-heteroarylthioquinoline derivatives, which were then tested for their in vitro antituberculosis and cytotoxicity, indicating its potential in medicinal chemistry (Chitra et al., 2011).
6. Formation of Bi- and Polycyclic Compounds
Research in 2022 also highlighted the use of this compound in the synthesis of bi- and polycyclic compounds, particularly focusing on nitrogen-containing heteroaromatic compounds, which have a wide range of biological activities (ChemChemTech, 2022).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8-11(10(15)7-13)14-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBWHTQEZHZARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone | |
CAS RN |
103788-62-1 | |
| Record name | 2-bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane](/img/structure/B177251.png)
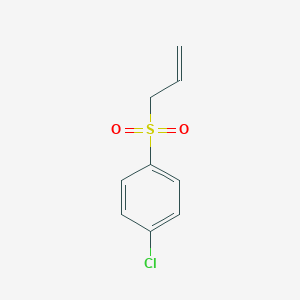
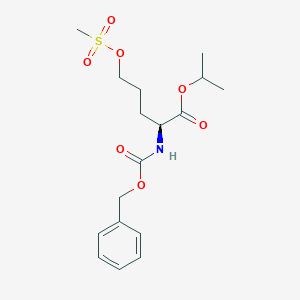
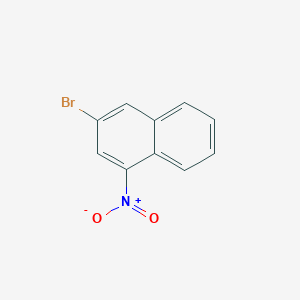
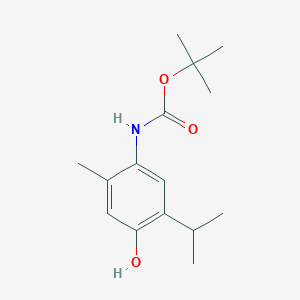
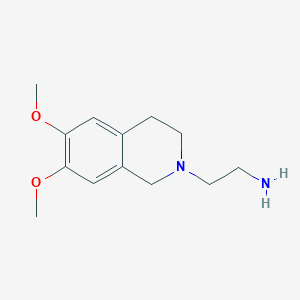
![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)
![Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)
